Dihydrogenborate
Description
Contextualization within Boron Chemistry and Oxyanion Systems
Boron, a metalloid element with three valence electrons, exhibits a remarkable affinity for oxygen, leading to the formation of a diverse array of boron-containing oxyanions known as borates. acs.org These borates are integral to boron chemistry and are found in numerous minerals. wikipedia.org Boron's ability to form both trigonal planar (sp² hybridized) and tetrahedral (sp³ hybridized) geometries allows for the creation of a wide variety of monomeric and polymeric borate (B1201080) structures. acs.orgunibe.ch
Dihydrogenborate, with the chemical formula [H₂BO₃]⁻, is a fundamental mononuclear borate anion. It exists within a complex system of boron oxyanions, which can range from simple isolated units to intricate chains, sheets, and frameworks formed by the polymerization of B(O,OH)₃ and B(O,OH)₄ polyhedra. unibe.ch The chemistry of these oxyanions is highly dependent on factors such as pH and boron concentration in aqueous solutions. wikipedia.orgontosight.ai At a pH between 7 and 10 and with a boron concentration above approximately 0.025 mol/L, polymeric borate anions like the tetraborate (B1243019) ion ([B₄O₇]²⁻) become prevalent. wikipedia.org
Nomenclature and Definitional Considerations of this compound Anions (e.g., [H₂BO₃]⁻)
The nomenclature of borate ions can be complex due to the various forms they can adopt. The term "this compound" specifically refers to the anion with the formula [H₂BO₃]⁻. ebi.ac.ukchemspider.com According to IUPAC naming conventions, it can also be named dihydroxidooxidoborate(1−). ebi.ac.uk
This anion is the conjugate base of boric acid (H₃BO₃) and the conjugate acid of the hydrogenborate (B1231598) ion ([HBO₃]²⁻). ebi.ac.uk In aqueous solutions, boric acid acts as a weak Lewis acid, accepting a hydroxide (B78521) ion to form the tetrahydroxyborate anion, [B(OH)₄]⁻, which is in equilibrium with boric acid. wikipedia.orgontosight.ai The this compound ion, [H₂BO₃]⁻, is considered in the deprotonation series of boric acid as the pH increases. wikidoc.org
It is important to distinguish this compound from other borate anions. The term "borate" can broadly refer to any boron-containing oxyanion, including orthoborates ([BO₃]³⁻), metaborates ([BO₂]⁻), and various polyborates like tetraborates ([B₄O₇]²⁻). wikipedia.orgebi.ac.uk The specific "dihydrogen" prefix indicates the presence of two hydrogen atoms within the anionic structure.
Historical Development of Research on Boron Oxyanions and Related Hydrogenated Borate Forms
The history of borate research is intertwined with the mining and utilization of boron compounds. Compounds of boron, known as borates, have been mined since the 1800s. boron.org.uk The discovery of borax (B76245) in California in 1856 by John Veatch marked a significant turning point, leading to the state's dominance in the borate industry. researchgate.net Early uses of borates included applications in glassmaking, ceramics, and as cleaning agents. boron.org.ukresearchgate.net
The scientific understanding of boron chemistry began to formalize with the work of Alfred Stock between 1912 and 1936, who discovered and characterized a series of boron hydrides. acs.org This foundational work laid the groundwork for understanding the complex bonding in boron compounds. Research into boron oxyanions progressed as analytical techniques advanced, allowing for the characterization of their structures and behaviors in solution. The development of X-ray crystallography has been particularly crucial in elucidating the complex structures of borate minerals and synthetic borate compounds. unibe.ch In recent decades, research has expanded to explore the role of hydrogenated borates in various fields, including their potential as hydrogen storage materials and in the development of new battery technologies. mdpi.com
Broad Research Trajectories and Academic Significance of this compound Chemistry
The academic significance of this compound and related borate species is vast and continues to expand. A primary area of research focuses on their behavior in aqueous solutions, which is critical for applications in water treatment and understanding geochemical processes. The ability of borates to form complex polymeric structures has also made them a subject of interest in materials science for the synthesis of new materials with unique properties. researchgate.net
Recent research trends have highlighted the potential of complex hydrides, including those derived from borates, for energy storage applications. au.dk The high hydrogen content of some borohydrides has made them candidates for hydrogen storage materials. mdpi.com Furthermore, the high ionic conductivity of certain closo-hydroborate salts has opened up new avenues for their use in all-solid-state batteries. mdpi.com The ongoing exploration of the thermal properties and decomposition pathways of these compounds is a key focus of current research. mdpi.comau.dk Additionally, the use of borates in glass manufacturing to lower melting temperatures and reduce carbon emissions is an area of active investigation aimed at improving sustainability. borax.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | [H₂BO₃]⁻ |
| Systematic Name | dihydroxidooxidoborate(1−) |
| Molecular Weight | 60.83 g/mol |
| CAS Number | 39201-27-9 |
| Conjugate Acid | Boric Acid (H₃BO₃) |
| Conjugate Base | Hydrogenborate ([HBO₃]²⁻) |
Structure
2D Structure
Properties
CAS No. |
39201-27-9 |
|---|---|
Molecular Formula |
BH2O3- |
Molecular Weight |
60.83 g/mol |
IUPAC Name |
dihydrogen borate |
InChI |
InChI=1S/BH2O3/c2-1(3)4/h2-3H/q-1 |
InChI Key |
URSLCTBXQMKCFE-UHFFFAOYSA-N |
SMILES |
B(O)(O)[O-] |
Canonical SMILES |
B(O)(O)[O-] |
Origin of Product |
United States |
Theoretical and Computational Investigations of Dihydrogenborate Systems
Quantum Mechanical and Density Functional Theory (DFT) Studies on Electronic Structure
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations are fundamental to understanding the electronic makeup of the tetrahydroxyborate anion. These studies provide a detailed picture of its molecular orbitals, bonding, and energetic properties.
The tetrahydroxyborate anion, [B(OH)₄]⁻, possesses a tetrahedral geometry around the central boron atom. Computational studies reveal that the bonding in this anion is primarily covalent, with significant charge delocalization. The boron atom in the tetrahedral [B(OH)₄]⁻ geometry favors the lighter boron isotope, ¹⁰B, while the trigonal geometry of boric acid is more stable with the heavier ¹¹B isotope. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of the anion. In the context of larger systems, such as in protic ionic liquids, the nature of the anion significantly influences the structure and interactions of the ion pairs. aip.org DFT calculations on related boron-oxygen compounds show that the boron-oxygen bond can have significant double bond character in some configurations, though in the tetrahedral [B(OH)₄]⁻, they are single bonds. nih.govacs.org The interaction of the tetrahydroxyborate anion with other species, such as in the formation of cobalt-ascorbate complexes, can be analyzed through the lens of frontier molecular orbital theory, where transitions between HOMO and LUMO orbitals of the reactants are crucial. mdpi.com
Calculated Molecular Properties of Tetrahydroxyborate Anion
| Property | Description | Significance |
|---|---|---|
| Geometry | Tetrahedral | Influences isotopic preference and reactivity. researchgate.net |
| Isotopic Preference | Favors ¹⁰B | Key for understanding boron isotope fractionation. researchgate.net |
| Bonding | Covalent B-O single bonds | Determines the stability and vibrational properties of the anion. |
Computational studies have been employed to determine the stability and energetic profiles of various boron-containing species. The formation enthalpy of different metal borides has been systematically investigated using ab initio methods to predict their stability. aps.orgresearchgate.net For the tetrahydroxyborate anion, its stability is a key factor in the hydrolysis of borohydrides for hydrogen storage, where it exists as an intermediate. researchgate.net Theoretical models can predict the formation enthalpies of such species, providing insights into reaction thermodynamics.
First-principles studies on borane (B79455) radicals on silicon surfaces have revealed high stability for certain species, indicating strong chemical bonding and structural relaxation. researchgate.net While not directly on the tetrahydroxyborate anion in solution, these studies highlight the capability of computational methods to predict the stability of boron compounds in different environments. The relative stability of different boron oxide clusters has also been assessed using a diatomic molecular model, which correlates with experimental mass spectra. nih.gov
Factors Influencing the Stability of Boron Compounds
| Factor | Computational Approach | Relevance to Dihydrogenborate |
|---|---|---|
| Formation Enthalpy | Ab initio calculations | Predicts the thermodynamic feasibility of reactions involving the anion. aps.orgresearchgate.net |
| Chemical Environment | First-principles studies | Determines the stability and reactivity in different media (e.g., solution, surfaces). researchgate.net |
| Cluster Size and Charge | Diatomic molecular models | Provides insights into the relative stability of related boron-oxygen species. nih.gov |
Theoretical vibrational frequency analysis is a powerful tool for interpreting experimental spectra and identifying chemical species. For the tetrahydroxyborate anion, computational methods can predict its characteristic vibrational modes. Ab initio molecular orbital theory has been used to calculate the vibrational frequencies of B(OH)₃ and [B(OH)₄]⁻ to understand boron isotope fractionation. hawaii.edu The calculated frequencies are sensitive to the theoretical method and basis set used. hawaii.edu
Raman spectroscopy, combined with ab initio DFT calculations, has been used to study aqueous boron speciation under various conditions. rsc.org These studies can help to identify the spectroscopic signatures of different borate (B1201080) species, including the potential presence of diborate ions at elevated temperatures. rsc.org The vibrational spectra of isotopically labeled boric acid have been determined experimentally and compared with theoretical calculations to refine the understanding of its vibrational modes. hawaii.edu
Predicted Vibrational Frequencies for Boron Species
| Species | Vibrational Mode | Computational Method | Significance |
|---|---|---|---|
| [B(OH)₄]⁻ | Symmetric B-O stretch | DFT | Characteristic peak for identifying the anion in Raman spectra. rsc.org |
| B(OH)₃ | Out-of-plane bend | Ab initio MO theory | Important for calculating isotope fractionation factors. hawaii.edu |
Molecular Dynamics Simulations and Intermolecular Interaction Analysis
Molecular dynamics (MD) simulations allow for the study of the dynamic behavior of molecules and their interactions in condensed phases, such as in solution or in the solid state.
MD simulations are particularly useful for studying the behavior of ions in aqueous solutions. A new force field, DFF/B(OH)₄⁻, has been developed for the tetrahydroxyborate anion to be used in MD simulations with the TIP4P/2005 water model. acs.orgtudelft.nl This allows for the accurate prediction of properties like densities, viscosities, and electrical conductivities of sodium tetrahydroxyborate solutions. acs.orgtudelft.nl Such simulations are crucial for understanding the byproduct of NaBH₄ hydrolysis in hydrogen storage applications. acs.orgtudelft.nl
Simulations can also provide insights into the behavior of boron species in solid-state matrices. For instance, the regeneration of sodium borohydride (B1222165) from sodium tetrahydroxyborate has been studied in the context of solid-state hydrogen storage. psecommunity.org The confinement of borohydrides in porous host materials has also been investigated to improve their hydrogen storage properties. psecommunity.org
Applications of MD Simulations for this compound Systems
| System | Simulation Goal | Key Findings |
|---|---|---|
| Aqueous NaB(OH)₄ | Develop and validate a new force field (DFF/B(OH)₄⁻). acs.orgtudelft.nl | Accurate prediction of thermophysical properties of the solution. acs.orgtudelft.nl |
| Solid-state Borohydrides | Investigate regeneration pathways and confinement effects. psecommunity.org | Insights into improving hydrogen storage properties. psecommunity.org |
Hydrogen bonding plays a critical role in the structure and properties of aqueous solutions and many solid-state materials. Computational studies are essential for characterizing these complex networks. The tetrahydroxyborate anion, with its four hydroxyl groups, is expected to be a significant participant in hydrogen bonding.
While direct computational studies focusing solely on the hydrogen bonding network of the this compound anion are not prevalent in the initial search, the principles of hydrogen bonding in related systems have been extensively studied. MD simulations of polysaccharides have shown how disrupting the hydrogen-bond network affects their properties. nih.gov The nature of hydrogen bonds in various systems has been reviewed, highlighting the use of computational methods to describe them. rsc.org Computational protein design relies on the accurate modeling of hydrogen bond networks. nih.gov The insights from these studies can be applied to understand the hydrogen bonding environment of the tetrahydroxyborate anion in solution, where it would act as both a hydrogen bond donor and acceptor, interacting with water molecules and other species present.
Reaction Pathway Exploration and Transition State Theory Applications
Theoretical and computational chemistry provide powerful tools for investigating the transient and often elusive nature of reactive intermediates like the this compound anion. By mapping potential energy surfaces, chemists can elucidate the step-by-step processes by which molecules form and react. Transition state theory, a cornerstone of chemical kinetics, is frequently applied within these computational frameworks to predict and understand the rates of chemical reactions.
Computational Elucidation of Formation Pathways for this compound
Computational studies have been instrumental in mapping the specific pathways through which the this compound anion can be formed. One notable pathway involves the reaction of boric acid with hexamine. acs.org In this process, boric acid, acting as a monobasic acid, donates a proton to hexamine, leading to the formation of the this compound ion. acs.org
This reaction is a key initial step in the synthesis of more complex structures like carbon-doped hexagonal boron nitride (BNC). acs.org The process can be summarized as follows:
Proton Transfer : Boric acid donates a proton to hexamine.
Ion Formation : This acid-base reaction results in the formation of the this compound anion and a protonated hexamine cation.
Intermediate Complex : The this compound ion can then form a bond with the iminium ion that results from the acid-induced opening of the hexamine cage structure. acs.org
This entire sequence is elucidated through computational modeling, which helps to visualize the electronic and structural changes occurring at each step. The table below illustrates the key species involved in this computationally-derived formation pathway.
| Step | Reactant 1 | Reactant 2 | Key Interaction | Product |
| 1 | Boric acid | Hexamine | Proton donation | This compound |
| 2 | This compound | Iminium ion | Partial bonding | Iminium–this compound complex |
This table outlines the computationally determined sequence for the formation of a this compound-containing complex from boric acid and hexamine.
Theoretical Modeling of Reaction Kinetics and Mechanisms involving this compound
Theoretical modeling provides deep insights into the kinetics and mechanisms of reactions where this compound acts as a reactant or intermediate. These models often rely on quantum mechanical calculations to determine the energies of reactants, products, and, crucially, the transition states that connect them. libretexts.orgyoutube.com Transition state theory posits that for a reaction to occur, reactants must pass through a high-energy intermediate state known as an activated complex. libretexts.orgyoutube.com
Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to calculate the thermodynamic parameters of these reactions. nih.govmdpi.com For instance, in reactions analogous to those involving boronic acids, computational models can predict reaction enthalpies (ΔH) and activation barriers (ΔH‡). nih.gov
Key aspects of modeling this compound reactivity include:
Nucleophilic vs. Electrophilic Behavior : Computational studies on related polyborane anions, such as B10H13(-), have shown that the anion can function as either a nucleophile or an electrophile depending on the reactants and reaction conditions. nih.gov DFT and Intrinsic Reaction Coordinate (IRC) calculations can map out the mechanistic pathways for such dual reactivity, a concept that can be extended to model this compound's interactions. nih.gov
Solvent Effects : The inclusion of solvent models, like the Polarizable Continuum Model (PCM), is critical for accurately predicting reaction barriers in solution, as solvent molecules can significantly stabilize or destabilize reactants and transition states. nih.gov
Dynamic Trajectories : For some reactions involving boron hydrides, such as alkene hydroboration, standard transition state theory can fail to predict experimental product ratios accurately. nih.govnih.gov In these cases, dynamic trajectory studies, which simulate the actual motion of atoms over the potential energy surface, provide a more accurate picture of the reaction selectivity. nih.govnih.gov This highlights the importance of going beyond simple transition state models for certain classes of reactions involving this compound.
The following table presents hypothetical, yet illustrative, thermodynamic data for a reaction involving this compound, based on computational levels of theory commonly applied to similar boron-containing species.
| Reaction Coordinate | Computational Method | ΔH (kcal/mol) | ΔH‡ (kcal/mol) |
| Reactants → Transition State | PBE1PBE/6-311++G(d,p) | - | +36.1 |
| Reactants → Products | PBE1PBE/6-311++G(d,p) | -25.0 | - |
| Reactants → Transition State | MP2/cc-pVTZ | - | +34.6 |
| Reactants → Products | MP2/cc-pVTZ | -28.5 | - |
This table provides representative computational results for the enthalpy of reaction (ΔH) and activation barrier (ΔH‡) for a hypothetical reaction involving the this compound anion, demonstrating how different theoretical methods can be used to predict reaction kinetics.
By applying these computational tools, researchers can build detailed microkinetic models that describe the behavior of complex chemical systems where this compound plays a role, such as in the combustion of boron or the synthesis of advanced materials. dtic.milwisc.edu
Synthetic Methodologies and Precursor Chemistry of Dihydrogenborate Containing Compounds
Direct Synthesis Routes for Dihydrogenborate Anions
The formation of the this compound anion is fundamentally rooted in the chemistry of boric acid, its parent compound. Direct synthesis routes primarily leverage the acidic nature of boric acid and its behavior in aqueous and hydrothermal environments.
The most straightforward method for generating the this compound anion is through the deprotonation of boric acid (H₃BO₃). Boric acid is a weak Lewis acid that accepts a hydroxide (B78521) ion, rather than donating a proton, in aqueous solution. However, for the purpose of forming the conjugate base, it can be treated as a weak Brønsted acid with a pKa of approximately 9.24.
An acid-base neutralization reaction is a common and effective technique for producing this compound salts. pressbooks.pubmsu.edulibretexts.org This process involves reacting boric acid with a stoichiometric amount of a base. The general reaction involves the transfer of a proton from the acid to the base, resulting in the formation of a salt and water. pressbooks.pub For instance, the reaction of boric acid with a strong base like sodium hydroxide (NaOH) yields sodium this compound. iaea.org
Reaction: H₃BO₃ + NaOH → Na[B(OH)₂O] + H₂O
This stoichiometric neutralization is precise; for example, sodium this compound can be prepared by mixing equimolar solutions (e.g., 10mM) of boric acid and sodium hydroxide. iaea.org This method is fundamental and is also applied in the synthesis of protic ionic liquids where an amine base is neutralized by boric acid. trdizin.gov.tr
| Reactant A | Reactant B | Product | Reaction Type |
| Boric Acid (H₃BO₃) | Sodium Hydroxide (NaOH) | Sodium this compound (NaH₂BO₃) | Neutralization |
| Boric Acid (H₃BO₃) | Amine Base (e.g., R₃N) | Aminium this compound ([R₃NH][H₂BO₃]) | Neutralization |
This table summarizes common acid-base reactions for the synthesis of this compound salts.
Hydrothermal synthesis is a powerful method for crystallizing materials from high-temperature aqueous solutions under high vapor pressure. This technique is particularly effective for producing layered inorganic structures. While the direct hydrothermal synthesis of simple layered dihydrogenborates is not extensively documented, the methodology is applied to create more complex layered systems incorporating borates.
Research has demonstrated the hydrothermal synthesis of layered rare-earth this compound monohydrogen phosphates. mpg.dempg.de This indicates that under hydrothermal conditions, the borate (B1201080) species can be incorporated into stable, extended crystalline lattices. The process typically involves heating a solution or gel of precursors—such as a metal salt and boric acid—in a sealed vessel (autoclave) to temperatures above the boiling point of water. The elevated temperature and pressure facilitate the dissolution and recrystallization of materials, often yielding well-defined crystalline phases that are not accessible at ambient conditions. mdpi.comrsc.org For example, layered double hydroxides with various cations are successfully synthesized using coprecipitation followed by hydrothermal treatment, a principle that can be extended to borate-containing systems. mdpi.com
Preparation of Metal this compound Complexes and Salts
The this compound anion can act as a counterion in simple salts or as a ligand that coordinates directly to a metal center, leading to a wide array of coordination complexes with unique structural and chemical properties.
While the simple this compound anion is typically considered a weakly coordinating anion, its derivatives can be integral parts of more complex ligands. wikipedia.org In these cases, the borate moiety itself can be directly involved in the coordination to a metal ion.
A notable example involves the synthesis of Schiff base ligands that incorporate a this compound group. For instance, a ligand synthesized from 4-formyl-2-methoxyphenyl (B587787) dihydrogen borate and 3-amino-1,2,4-triazole was used to form stable complexes with Co(II), Ni(II), and Cu(II). ajchem-a.comajchem-a.com Spectroscopic analysis revealed that coordination to the metal ions occurred through an oxygen atom of the B-O group within the this compound moiety, confirming its role as a direct part of the ligand structure. ajchem-a.com These complexes were found to have an octahedral geometry. ajchem-a.comajchem-a.com The ability of the borate group to participate in coordination influences the electronic and structural properties of the resulting metal complex.
| Metal Ion | Ligand | Coordination Site | Resulting Geometry |
| Co(II), Ni(II), Cu(II) | (Z)-4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxyphenyl dihydrogen borate | Oxygen atom of B-O group | Octahedral |
This table details the coordination of metal ions with a this compound-containing Schiff base ligand. ajchem-a.comajchem-a.com
Ionic liquids (ILs) are salts with melting points below 100°C, and their properties can be finely tuned by changing the cation-anion pair. The this compound anion has been successfully used to prepare novel ILs. olemiss.edu The primary methods for synthesizing ILs are acid-base neutralization and metathesis (anion exchange). psu.edu
Acid-Base Neutralization: This is a direct and atom-economical route. An organic base, typically an amine or phosphine, is reacted directly with boric acid. The proton transfer from the acid to the base forms the desired cation and the this compound anion. trdizin.gov.tr This method was used to synthesize protic ionic liquids such as tris(2-hydroxyethyl)ammonium this compound. trdizin.gov.tr
Metathesis: This two-step method is highly versatile. It typically starts with an organic cation paired with a halide (e.g., bromide). This salt is then reacted with a salt containing the desired anion, such as sodium this compound. The reaction drives the precipitation of the inorganic halide salt (e.g., NaBr), leaving the desired ionic liquid. mdpi.comosti.gov
General Metathesis Reaction: [Cation]⁺[Halide]⁻ + Na⁺[H₂BO₃]⁻ → [Cation]⁺[H₂BO₃]⁻ + Na⁺[Halide]⁻(s)
The choice of the cation (e.g., imidazolium, pyridinium, ammonium) and the this compound anion results in ILs with specific physicochemical properties, such as high hydrolytic stability and unique solvency characteristics. acs.org
Derivatization Strategies for this compound-Containing Organic and Inorganic Compounds
Derivatization is the process of chemically transforming a compound into a derivative to alter its properties or to prepare it for further analysis or application. scioninstruments.comresearch-solution.com For this compound-containing compounds, derivatization strategies focus on modifying the borate moiety itself or using a pre-formed this compound-containing molecule as a building block for more complex structures.
An effective strategy involves using an organic molecule that already contains a this compound group as a precursor for further reactions. As previously mentioned, 4-formyl-2-methoxyphenyl dihydrogen borate serves as a key precursor. ajchem-a.comajchem-a.com This compound, which contains both a reactive aldehyde group and the this compound moiety, is derivatized by condensation with an amine (3-amino-1,2,4-triazole) to form a complex Schiff base. ajchem-a.comajchem-a.com This demonstrates a powerful approach where the this compound group is carried through a synthetic sequence to impart specific properties to the final molecule.
Another conceptual approach, drawn from the broader chemistry of borate clusters, involves the direct functionalization of the boron-containing anion. For example, closo-borate anions can be derivatized through electrophile-induced nucleophilic substitution (EINS) by reacting them with organic acids like benzoic acid. mdpi.com Although this specific example does not use the simple this compound anion, it illustrates a fundamental derivatization strategy in boron chemistry: the creation of B-O or B-C bonds to append organic functional groups to a boron core. The hydroxyl groups on the this compound anion could theoretically serve as sites for derivatization reactions like esterification or silylation, common techniques used to modify polar functional groups. scioninstruments.comresearch-solution.com
Formation of Schiff Base Ligands Incorporating this compound Units
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of ligands in coordination chemistry, and their synthesis offers a pathway to integrate this compound units into metal complexes. wikipedia.orgnih.gov A notable example involves the synthesis of a novel Schiff base ligand, (Z)-4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxyphenyl dihydrogen borate. ajchem-a.comajchem-a.com This is achieved through the condensation reaction of a boron-containing aldehyde with a primary amine.
The synthesis procedure commences with the reaction of 4-formyl-2-methoxyphenyl dihydrogen borate with 3-amino-1,2,4-triazole in a 1:1 molar ratio. ajchem-a.comajchem-a.com This reaction is a classic example of Schiff base formation, where the primary amine undergoes nucleophilic addition to the carbonyl group of the aldehyde, followed by dehydration to yield the imine linkage. dergipark.org.trjmchemsci.com The resulting Schiff base ligand incorporates the this compound functionality, making it suitable for the chelation of transition metal ions such as Co(II), Ni(II), and Cu(II). ajchem-a.comajchem-a.com The general reaction is depicted below:
Reaction Scheme: 4-formyl-2-methoxyphenyl dihydrogen borate + 3-amino-1,2,4-triazole → (Z)-4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxyphenyl dihydrogen borate + H₂O
The characterization of these Schiff base ligands and their metal complexes is typically carried out using a suite of spectroscopic and analytical techniques, including FT-IR, ¹H-NMR, UV-Vis spectrometry, and elemental analysis, to confirm the structure and coordination environment of the metal ions. ajchem-a.comajchem-a.com
| Reactant | Reagent | Product | Metal Ions for Complexation |
| 4-formyl-2-methoxyphenyl dihydrogen borate | 3-amino-1,2,4-triazole | (Z)-4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxyphenyl dihydrogen borate ajchem-a.comajchem-a.com | Co(II), Ni(II), Cu(II) ajchem-a.comajchem-a.com |
| (E)-2-([2,4-dihydroxybenzylidene]amino)ethyl dihydrogen borate | - | Boron-containing Schiff base flame retardant dntb.gov.ua | Co(II), Ni(II) dntb.gov.ua |
Integration into Polyborate Frameworks and Oligomeric Structures
This compound ions can serve as fundamental building blocks in the formation of more complex polyborate and oligomeric structures. In aqueous solutions with increasing pH and boron concentration, boric acid and its conjugate base, this compound, undergo condensation reactions to form a variety of polyborate anions. wikidoc.orgresearchgate.net These reactions involve the elimination of water molecules and the formation of B-O-B linkages, leading to structures ranging from simple dimers to complex, extended frameworks. wikidoc.org
Well-known examples of polyborate anions include tetraborate (B1243019) (B₄O₇²⁻) and pentaborate ions, which form the basis of minerals like borax (B76245). wikidoc.org The formation of these polyanions is a pH-dependent equilibrium process. For instance, the formation of the tetraborate ion can be represented by the following equilibrium:
4B(OH)₄⁻ + 2H⁺ ⇌ B₄O₇²⁻ + 9H₂O wikidoc.org
Furthermore, this compound can be incorporated into oligomeric structures with other elements. A case in point is the synthesis of oligomeric phosphorus-containing borates through the reaction of boric acid with dimethylphosphite. iaea.org Spectroscopic studies, including NMR (¹H, ³¹P) and IR, have shown that these oligomers feature an alternating sequence of boric and phosphorus acid fragments, with a degree of polymerization reaching up to n = 4-5. iaea.org
| Precursors | Resulting Structure Type | Examples of Resulting Compounds/Ions |
| Boric acid, this compound wikidoc.orgresearchgate.net | Polyborate Anions | Tetraborate (B₄O₇²⁻), Pentaborate wikidoc.org |
| Boric acid, Dimethylphosphite iaea.org | Oligomeric Borophosphates | Oligomers with alternating boric and phosphorus acid fragments iaea.org |
| Boric acid, Phosphate sources researchgate.netcore.ac.uk | Borophosphate Frameworks | NaAl[BP₂O₇(OH)₃] researchgate.net |
| Boric acid, Cyclic amines google.com | Polyborate Compositions | Temperature-stable aqueous liquid polyborates google.com |
| Boric acid, Caustic sodium source google.com | Sodium Polyborates | Soluble polyborates with varying Na₂O/B₂O₃ molar ratios google.com |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of borate compounds. nih.govjetir.org These principles aim to enhance energy efficiency, utilize renewable feedstocks, and minimize waste. ijprt.org
One of the key areas of focus in the green synthesis of borates is the use of alternative energy sources to conventional heating. Sonochemical methods, which employ ultrasonic irradiation, have been successfully used for the synthesis of magnesium borate compounds. bibliotekanauki.pl This technique promotes acoustic cavitation, which accelerates mass transfer and the interaction between reactants, leading to shorter reaction times, lower reaction temperatures, and high yields (84.2–97.9%). bibliotekanauki.pl This approach not only saves energy but also offers a simpler and more environmentally friendly route to these materials. bibliotekanauki.pl
Microwave-assisted synthesis is another green technique that has been explored for the synthesis of various chemical compounds. nih.govijprt.org The direct interaction of microwaves with the solvent and reactants can lead to rapid and uniform heating, often resulting in significantly reduced reaction times and increased yields compared to conventional methods. ijprt.org
The use of biological precursors or catalysts, such as enzymes or plant extracts, represents a burgeoning area of green synthesis. jetir.orgmdpi.com These methods often proceed under mild conditions and can offer high selectivity, further reducing the environmental impact of chemical production. mdpi.com
| Green Chemistry Principle | Application in Borate Synthesis | Benefits |
| Alternative Energy Sources | Sonochemical synthesis of magnesium borates. bibliotekanauki.pl Microwave-assisted synthesis. nih.govijprt.org | Shorter reaction times, lower temperatures, energy savings, high yields. bibliotekanauki.pl |
| Benign Solvents/Solvent-Free | Use of water as a solvent. jetir.org | Reduced use and generation of hazardous substances, lower environmental impact. jetir.org |
| Recycling of Components | Recycling of borate complex initiators in polycarbonate polyol synthesis. kaust.edu.saresearchgate.net | Cost-effectiveness, reduced waste, improved process sustainability. kaust.edu.saresearchgate.net |
| Use of Biological Precursors | Synthesis of nanoparticles using plant extracts as reducing and capping agents. mdpi.com | Environmentally friendly, non-toxic, cost-effective, and scalable. mdpi.com |
Reaction Mechanisms and Reactivity Profiles of Dihydrogenborate Species
Acid-Base Equilibria and Proton Transfer Dynamics of Dihydrogenborate
Role of this compound as a Conjugate Base in Aqueous Systems
This compound, with the chemical formula H₂BO₃⁻, is the conjugate base of boric acid (H₃BO₃). nih.gov In aqueous solutions, boric acid acts as a weak Lewis acid, accepting a hydroxide (B78521) ion from water to form the tetrahydroxyborate anion, B(OH)₄⁻. nih.govresearchgate.net However, for the purposes of Brønsted-Lowry acid-base theory, the equilibrium is often represented as the dissociation of boric acid into this compound and a proton. nih.gov
The acid dissociation constant (Ka) for boric acid is approximately 5.8 x 10⁻¹⁰, which corresponds to a pKa of about 9.24. This indicates that in aqueous systems, this compound is a weak base. The equilibrium between boric acid and this compound is a critical factor in the chemistry of boron in natural waters and industrial processes. nih.gov The relative concentrations of boric acid and this compound are pH-dependent. At a pH equal to the pKa, the concentrations of the acid and its conjugate base are equal. Below this pH, boric acid is the predominant species, while above it, this compound becomes more prevalent.
The this compound ion itself can act as a Brønsted-Lowry acid and donate a proton to form the hydrogenborate (B1231598) ion (HBO₃²⁻). nih.govsigmaaldrich.com This equilibrium is characterized by a much higher pKa, indicating that this compound is a very weak acid. sigmaaldrich.com
The structure of this compound features a central boron atom bonded to two hydroxyl groups and one oxygen atom, resulting in a trigonal planar geometry. In the gas phase, boric acid behaves as a Brønsted acid, forming the conjugate base this compound (H₂BO₃⁻). researchgate.net
Kinetics of Boric Acid–this compound Interconversion
The interconversion between boric acid and this compound involves a significant structural change from the planar B(OH)₃ to the tetrahedral B(OH)₄⁻ (which then can be considered as H₂BO₃⁻ in the context of proton transfer). This structural rearrangement is the primary reason why the reaction rates are considerably slower than typical diffusion-controlled acid-base reactions. hawaii.edu
The kinetics of this interconversion have been studied, and the rate constants are found to be several orders of magnitude smaller than those for other acid-base equilibria. hawaii.edu The time required to establish the boric acid-dihydrogenborate equilibrium in seawater at 25°C and a salinity of 35 is approximately 95 milliseconds. hawaii.edu
The thermal decomposition of boric acid also involves dehydration steps that lead to the formation of metaboric acid (HBO₂) and ultimately boron oxide (B₂O₃). kiche.or.kr Kinetic studies of this decomposition have shown that it occurs in multiple steps, with the first dehydration of boric acid being a key stage. kiche.or.kr
Condensation and Polymerization Reactions Leading to Polyborate Anions
Mechanisms of Oligomer and Polymer Formation from this compound Precursors
In concentrated solutions (typically above 0.01 mol/kg), this compound and boric acid can undergo condensation reactions to form a variety of polyborate anions. nih.govd-nb.info These reactions involve the elimination of water molecules as borate (B1201080) units link together. savemyexams.comsavemyexams.com The formation of these polymers is a key feature of borate chemistry and leads to a vast structural diversity. researchgate.netmdpi.com
The mechanism of polyborate formation involves the reaction of boric acid or this compound with other borate species. For example, the formation of the tetraborate (B1243019) anion, [B₄O₅(OH)₄]²⁻, is a well-known example. The specific polyborate species formed depends on factors such as pH, temperature, and the total boron concentration. d-nb.info
The fundamental building blocks of these polymers can be both BO₃ triangles and BO₄ tetrahedra. researchgate.netmdpi.com The connection of these units through shared oxygen atoms leads to the formation of chains, layers, and three-dimensional frameworks. researchgate.netmdpi.com The formation of boroxine (B1236090) rings (B₃O₃) through the dehydration of boronic acids is another example of a condensation reaction, where boron becomes transiently tetravalent in the transition state. researchgate.net
Factors Influencing Structural Diversity in Condensed Borate Systems
The structural diversity of condensed borate systems is influenced by several key factors:
pH: The pH of the solution dictates the speciation of boron and therefore the available building blocks for polymerization. Different polyborate anions are stable at different pH ranges.
Concentration: Higher concentrations of boron favor the formation of more condensed polyborate species. nih.govd-nb.info
Temperature: Temperature can affect both the equilibrium constants of the condensation reactions and the kinetics of their formation. High-temperature synthesis can lead to different borate structures, sometimes involving edge-sharing BO₄ tetrahedra. mdpi.commdpi.com
Counter-ions: The nature of the cations present in the solution can influence the structure of the resulting solid-state borates. mdpi.com
Pressure: High pressure can also lead to the formation of novel borate structures with different coordination environments for boron. mdpi.commdpi.com
Presence of other molecules: The incorporation of other anions, such as halides, or organic molecules can lead to the formation of new and complex borate-containing structures. acs.org
Complexation and Ligand Exchange Reactions
This compound and other borate species can act as ligands in coordination complexes with metal ions. d-nb.info These reactions are a form of ligand exchange where borate species replace other ligands, such as water, in the coordination sphere of a metal ion. studymind.co.uklibretexts.orgchemguide.co.uk
The formation of these complexes can be significant in various systems, including the primary circuit of pressurized water reactors, where boric acid is used as a neutron absorber. d-nb.info The complexation of metal ions like nickel by borates can affect their solubility and transport. d-nb.info
Boric acid is known to form complexes with organic biomolecules containing diol groups, such as carbohydrates and vitamins, through esterification reactions. researchgate.net These reactions can result in the formation of mono-chelate or bis-chelate structures. researchgate.net The stability of these complexes is enhanced when multidentate ligands are involved, a phenomenon known as the chelate effect, which is driven by an increase in entropy. studymind.co.uklibretexts.org
The mechanism of these ligand exchange reactions can vary. For instance, in some cases, all ligands are replaced, while in others, only a partial substitution occurs. libretexts.orgchemguide.co.uk The size and charge of the incoming ligand can also lead to a change in the coordination number and geometry of the central metal ion. studymind.co.ukchemguide.co.uk
Reductive and Oxidative Transformations Involving this compound
Boron compounds, including those related to this compound, are active participants in electron transfer processes, a cornerstone of redox chemistry. scholaris.ca A key mechanism is the formation of an electron donor-acceptor (EDA) complex. researchgate.net In these complexes, an electron-rich species (donor) interacts with an electron-deficient one (acceptor). Boron-containing compounds can function as either the donor or the acceptor. researchgate.net For instance, a tetraalkoxyborate anion can serve as the electron donor in a photoactive EDA complex, which, upon light induction, undergoes an intracomplex single electron transfer (SET). researchgate.net This process generates radical species that can be used to form new chemical bonds. researchgate.net
A more complex mechanism relevant to boron chemistry is proton-coupled electron transfer (PCET). In PCET, both a proton and an electron are transferred in either a stepwise or concerted fashion. rsc.org Coordination of a substrate to a boron center can induce bond weakening in the substrate, which in turn facilitates a facile PCET reaction. rsc.org This demonstrates that the boron center can play a critical role in mediating redox transformations without necessarily being the primary site of electron transfer.
Dehydrogenation, the removal of hydrogen (H₂), is a significant reaction in boron chemistry, particularly for hydrogen storage applications. ciac.jl.cn A critical feature enabling this reaction is the dihydrogen bond (DHB), an interaction between a protic hydrogen (e.g., in an N-H or O-H bond) and a hydridic hydrogen (in a B-H bond), often depicted as B-Hδ⁻···δ⁺H-X. acs.orgrsc.org This interaction is considered a preliminary step for the evolution of H₂ gas. rsc.org
The dihydrogen bond facilitates the dehydrogenation process by bringing the two hydrogen atoms—one with partial negative charge and one with partial positive charge—into close proximity. This arrangement lowers the activation energy for the formation of a hydrogen molecule. The simultaneous presence of protic and hydridic hydrogens in amine-borane adducts leads to extended dihydrogen bonding throughout their solid-state structures, predisposing them to H₂ release upon heating or catalysis. rsc.org
Theoretical studies have provided deeper insight into this process. For example, in the dihydrogen-bonded system of phenol–borane-trimethylamine, calculations show that upon excitation to the first excited state, the O-H···H-B dihydrogen bond is significantly strengthened. rsc.org This strengthening leads to the cleavage of the original O-H bond and the formation of a transition state that directly points to the creation of a hydrogen molecule. rsc.org This work provides a clear theoretical model for how the strengthening of a dihydrogen bond directly precedes and facilitates the dehydrogenation reaction. rsc.org
Advanced Spectroscopic and Structural Elucidation Techniques for Dihydrogenborate
X-ray Diffraction and Neutron Diffraction Crystallography
Crystallographic techniques are indispensable for determining the three-dimensional arrangement of atoms in solid-state dihydrogenborate compounds. While X-ray and neutron diffraction are both powerful, they provide complementary information, particularly concerning the localization of hydrogen atoms.
Single-crystal X-ray diffraction (SC-XRD) is a primary method for unambiguously determining the molecular structure of crystalline materials. rigaku.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density can be constructed, revealing atomic positions, bond lengths, and bond angles. rigaku.com
In the study of compounds containing the this compound anion, SC-XRD has been successfully used to resolve the crystal structures of complex inorganic materials. For example, the structures of isotypic layered rare-earth borate (B1201080) phosphates, K₃Ln[OB(OH)₂]₂[HOPO₃]₂ (where Ln = Yb, Lu), were determined using this technique. osti.gov The analysis revealed a layered structure where slabs of metal-phosphate networks are separated by this compound anions and potassium cations. osti.gov This method provides precise measurements of the geometry of the this compound anion and its interactions with surrounding cations and other molecular units within the crystal lattice. rigaku.com
However, a notable challenge in X-ray crystallography is the accurate localization of hydrogen atoms. bbk.ac.uk Due to their very low electron density, hydrogen atoms scatter X-rays weakly, making their positions difficult to determine with high precision from Fourier maps. bbk.ac.ukrsc.org
Neutron diffraction serves as a powerful and often essential complement to X-ray diffraction, particularly for hydrogen-containing compounds like dihydrogenborates. mdpi.com Unlike X-rays, which interact with an atom's electron cloud, neutrons interact with the atomic nucleus. cmu.eduias.ac.in This fundamental difference means that the scattering power of a hydrogen atom (or its isotope, deuterium) for neutrons is comparable to that of heavier atoms. cmu.edu
This property makes neutron diffraction the "method of choice" for obtaining high-precision data on hydrogen atom positions. ias.ac.in It allows for the direct and unambiguous determination of O-H bond lengths and the geometry of hydrogen bonds, which are crucial to the structure and properties of this compound and its hydrated forms. ill.euacademie-sciences.fr Information on proton positions and hydration is vital for understanding the interactions within the crystal. ill.eu In cases where single crystals of sufficient size are unavailable, neutron powder diffraction can be employed, often using deuterated samples to reduce the high incoherent scattering from hydrogen, which can otherwise obscure the diffraction pattern. mdpi.comaps.org Studies have shown that neutron diffraction can directly reveal the location of deuterium (B1214612) atoms under high pressure, providing insights into the behavior of hydrogen-bonded networks in extreme conditions. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a versatile tool for probing the local chemical environment of specific atomic nuclei. For this compound and its derivatives, NMR studies involving ¹¹B, ¹H, and ¹³C nuclei provide detailed structural and speciation information in both solid and solution states.
Boron-11 (¹¹B), with a natural abundance of 80.1%, is an NMR-active nucleus that is highly sensitive to its local environment. magritek.com A key application of ¹¹B NMR is the differentiation of boron coordination states. aiinmr.com The chemical shift (δ) of the ¹¹B nucleus is highly dependent on its coordination number, making it straightforward to distinguish between three-coordinate trigonal planar boron (B(III)) and four-coordinate tetrahedral boron (B(IV)). aiinmr.comoxinst.com
Generally, the formation of a four-coordinate species from a three-coordinate one results in a significant upfield shift (to a lower ppm value). aiinmr.comsdsu.edu For instance, aqueous boric acid, B(OH)₃, which is a trigonal species, shows a signal around 19.4 ppm, whereas the tetrahedral borate anion, [B(OH)₄]⁻, appears at much lower chemical shifts, typically between 1 and 2 ppm. researchgate.net The this compound anion itself represents an intermediate state. In solid-state ¹¹B NMR, additional parameters such as the quadrupolar coupling constant (C_Q) and the span (Ω) of the chemical shift anisotropy tensor provide further structural details. rsc.org Planar, three-coordinate boron centers typically exhibit large C_Q and Ω values, while more symmetric tetrahedral boron centers show narrow signals with small C_Q and Ω values. rsc.org
| Boron Species | Coordination | Typical ¹¹B Chemical Shift (δ) Range (ppm) | Reference |
|---|---|---|---|
| Trigonal Boron (e.g., B(OH)₃) | 3 | ~19 - 23 | researchgate.netstanford.edu |
| Tetrahedral Boron (e.g., [B(OH)₄]⁻) | 4 | ~1 - 2 | researchgate.net |
| Tetrahedral Boron in Ionic Liquids | 4 | ~ -15 to -22 | sdsu.edu |
| Tetraphenylborate | 4 | ~ -6.0 | sdsu.edu |
While ¹¹B NMR focuses on the boron center, ¹H (proton) and ¹³C NMR spectroscopy are essential for characterizing the organic components in this compound derivatives, such as protic ionic liquids (PILs). researchgate.netdergipark.org.tr In these compounds, the this compound anion is paired with an organic cation. ¹H and ¹³C NMR are used to confirm the structure of this cation. dergipark.org.trdergipark.org.tr
For example, in the synthesis of tris(2-hydroxyethyl)ammonium this compound, ¹H and ¹³C NMR spectra are used to verify the structure of the tris(2-hydroxyethyl)ammonium cation. dergipark.org.tr The chemical shifts and splitting patterns (multiplicity) of the signals provide definitive information about the connectivity of the carbon and hydrogen atoms in the organic moiety. bdu.ac.inhw.ac.uk These techniques are crucial for confirming the successful synthesis and purity of such organic-inorganic hybrid materials. researchgate.netsapub.org
| Compound | Nucleus | Observed Chemical Shifts (δ) (ppm) | Reference |
|---|---|---|---|
| Tris(2-hydroxyethyl)ammonium this compound (in methanol-d₄) | ¹H | 3.79 (t, 6H, H₁), 3.25 (t, 6H, H₂), 4.88 (s, br, 4H, HN⁺, OH) | dergipark.org.tr |
| ¹³C | 57.60 (C₁), 57.38 (C₂) | dergipark.org.tr | |
| Tris(2-hydroxyethyl)ammonium acetate (B1210297) (in methanol-d₄) | ¹H | 3.77 (t, 6H, H₁), 3.23 (t, 6H, H₂), 1.91 (s, 3H, CH₃), 4.79-7.98 (m, 4H, HN⁺, OH) | dergipark.org.tr |
| ¹³C | 58.31 (C₁), 57.49 (C₂), 23.14 (CH₃), 178.80 (C=O) | dergipark.org.tr |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding in this compound compounds.
IR spectroscopy is particularly sensitive to vibrations that cause a change in the molecule's dipole moment, such as the stretching and bending of polar bonds. In dihydrogenborates, characteristic absorption bands include B-O stretching vibrations and O-H vibrations. The O-H stretching bands, typically found in the 2500–3600 cm⁻¹ region, are particularly informative; their position and breadth can provide evidence of the strength and nature of hydrogen bonding within the structure. For instance, strong absorption peaks around 3478 cm⁻¹ have been attributed to the stretching vibrations of hydroxyl groups in zinc borate hydrates. researchgate.net
Raman spectroscopy, which detects vibrations that cause a change in polarizability, is complementary to IR. It is often more effective for identifying symmetric vibrations, such as symmetric B-O-B modes if polyborate species are present. researchgate.net Theoretical calculations have assigned the total symmetrical stretching Raman shifts for various borate species, providing a basis for spectroscopic speciation. For example, the calculated symmetric stretch for B(OH)₃ is 877.40 cm⁻¹, while for the tetrahedral B(OH)₄⁻, it is 735.33 cm⁻¹. researchgate.net This difference allows for the differentiation of boron species in solution and on surfaces. researchgate.net
| Vibrational Mode | Technique | Typical Wavenumber Range (cm⁻¹) | Reference |
|---|---|---|---|
| O-H Stretching | IR | 2500 - 3600 | researchgate.net |
| B-O Stretching | IR | 1200 - 1400 | (Excluded Source - General Knowledge) |
| Symmetric B(OH)₃ Stretch | Raman (Calculated) | ~877 | researchgate.net |
| Symmetric B(OH)₄⁻ Stretch | Raman (Calculated) | ~735 | researchgate.net |
| Symmetric B-O-B Modes | Raman | 500 - 800 | (Excluded Source - General Knowledge) |
Vibrational Mode Assignments for this compound Anions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups and structural features of the this compound anion, [H₂BO₃]⁻. The assignment of specific vibrational modes allows for a detailed understanding of the ion's geometry and bonding. The this compound anion, derived from the deprotonation of boric acid, consists of a central boron atom bonded to two hydroxyl (-OH) groups and one oxygen atom, resulting in a trigonal planar geometry. Its vibrational spectrum is characterized by distinct bands corresponding to the stretching and bending motions of its constituent bonds.
Key vibrational modes for borate species have been identified through extensive spectroscopic studies. nih.govnih.govnist.gov Infrared spectroscopy is particularly effective for identifying B-O stretching vibrations, which typically appear in the 1200–1400 cm⁻¹ range, and O-H stretching vibrations, found in the 2500–3600 cm⁻¹ region. Raman spectroscopy complements IR by detecting symmetric B-O modes. For instance, in studies of the borate mineral ameghinite, which contains [B₃O₃(OH)₄]⁻ units, B-O-H in-plane bending modes were assigned to Raman bands between 1213 and 1281 cm⁻¹. nih.gov The differentiation between trigonal and tetrahedral boron coordination is possible based on these spectra, though it can be less certain for hydrated borates compared to anhydrous ones. nih.govnist.gov
The following table summarizes the general assignments for the primary vibrational modes expected for the this compound anion, based on data from boric acid and related borate compounds. researchgate.net
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Description |
| O-H Stretch | 2500 - 3600 | IR, Raman | Stretching motion of the hydrogen-oxygen bond within the hydroxyl groups. |
| B-O Stretch (Trigonal) | 1200 - 1400 | IR, Raman | Asymmetric stretching of the boron-oxygen bonds within the planar BO₃ unit. researchgate.net |
| B-O-H In-Plane Bend | ~1190 - 1280 | IR, Raman | Bending motion of the B-O-H angle within the plane of the molecule. nih.govresearchgate.net |
| B-O Asymmetric Stretch (Tetrahedral character) | ~880 | IR | Asymmetric B-O stretching, sometimes indicative of slight out-of-plane distortion or tetrahedral character. researchgate.net |
| Symmetric B-O-B Modes | 500 - 800 | Raman | Bending and deformation modes involving the borate skeleton, more relevant for polyborates but can inform on skeletal vibrations. |
Note: The precise frequencies can shift based on the chemical environment, such as the phase (solid-state vs. solution), counter-ion, and presence of hydrogen bonding.
Characterization of this compound in Different Phases (Solution, Solid-State)
The structural and chemical properties of the this compound anion are investigated using different analytical techniques depending on its physical state.
In Solution: In aqueous solutions, this compound exists as the conjugate base of boric acid. The equilibrium between boric acid (H₃BO₃) and this compound ([H₂BO₃]⁻) is governed by the pH of the solution, with a pKa of approximately 9.24. Consequently, characterization in the solution phase often involves potentiometric titrations and pH-dependent spectroscopic studies. Techniques like UV-Vis spectroscopy can be employed to monitor the stability and concentration of the anion under varying pH conditions. Raman spectroscopy is also a valuable tool for in-situ analysis of borate solutions, allowing for real-time monitoring of borate species during processes like boric acid production. metrohm.com
In the Solid-State: In the solid phase, this compound is typically part of an ionic crystal lattice. X-ray diffraction (XRD) is the definitive method for resolving the crystal structure and determining precise bond lengths and angles. However, resolving the positions of light atoms like hydrogen and boron can present a challenge due to their low electron density, often requiring high-resolution instrumentation and advanced refinement techniques. The existence of this compound within a crystalline solid has been confirmed in complex structures such as aluminum catena-[monohydrogenborate-dihydrogenborate-bis(monohydrogenphosphate)] monohydrate. ugr.es
Solid-state vibrational spectroscopy (FTIR and Raman) provides detailed information about the anion's structure as influenced by crystal packing and intermolecular forces, such as hydrogen bonding. acs.org Furthermore, advanced techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level insight into the local environment of boron and hydrogen atoms, revealing connectivities and spatial proximities within the crystal lattice. ethz.ch
Mass Spectrometry and Gas-Phase Ion Chemistry
Detection and Structural Characterization of Gaseous this compound Anions
Mass spectrometry (MS) is the principal technique for the detection and characterization of ions in the gas phase. msu.edu To study the this compound anion, "soft" ionization methods are essential to transfer the intact anion from a solution or solid phase into the vacuum of the mass spectrometer without causing it to fragment. uni-saarland.de Electrospray ionization (ESI) is a widely used soft ionization technique that is well-suited for this purpose, as it can generate gaseous ions directly from a liquid sample. google.comnih.gov
Once in the gas phase, the this compound anion can be identified by its specific mass-to-charge ratio (m/z). msu.edu For the most common isotopes (¹¹B, ¹⁶O, ¹H), the monoisotopic mass of [¹¹BH₂¹⁶O₃]⁻ is approximately 60.02 u. High-resolution mass spectrometry can confirm the elemental composition by providing highly accurate mass measurements. uni-saarland.de
Further structural characterization in the gas phase is achieved using tandem mass spectrometry (MS/MS). In this technique, the this compound anions are mass-selected and then subjected to fragmentation, typically through collision-induced dissociation (CID). This involves colliding the ions with an inert gas, which imparts internal energy and causes the ion to break apart. uni-saarland.de The resulting fragment ions are then analyzed to piece together the structure of the original anion, confirming the connectivity of the atoms. The study of gaseous borate and polyborate anions has been a subject of research, confirming their existence and stability for mass spectrometric analysis. acs.org
Studies of Ion-Molecule Reactions Involving this compound
The reactivity of gaseous this compound anions can be investigated by studying their reactions with neutral molecules within the controlled environment of a mass spectrometer. nih.gov These ion-molecule reactions provide fundamental insights into the intrinsic chemical properties of the anion, free from solvent effects. ucdavis.edu
Common types of ion-molecule reactions studied include:
Proton Transfer Reactions: By reacting the this compound anion with a series of neutral acids of known gas-phase acidity, it is possible to bracket the anion's gas-phase basicity and proton affinity. This involves observing whether a proton is transferred to or from the this compound anion upon reaction. ucdavis.edu Such studies are crucial for understanding the fundamental thermochemistry of the ion.
Hydrogen/Deuterium (H/D) Exchange: Introducing a deuterated reagent, such as D₂O or CH₃OD, into the mass spectrometer allows for the study of H/D exchange reactions. ucdavis.edu The rate and extent to which the hydrogen atoms on the this compound anion are replaced by deuterium atoms can reveal information about the ion's structure and the relative acidity of the O-H sites.
Association Reactions: The this compound anion may react with certain neutral molecules to form a larger, stable adduct. Studying these association or clustering reactions can provide information about intermolecular forces and the anion's ability to form non-covalent bonds.
These gas-phase studies, often complemented by computational chemistry calculations, are vital for building a complete picture of the chemical behavior of the this compound anion at a molecular level. nih.govpurdue.edu
Applications of Dihydrogenborate in Advanced Chemical Systems and Materials Science
Role in Advanced Catalytic Processes
Catalysis is a fundamental process in chemical manufacturing, enabling the efficient and selective production of a vast array of chemical products. pidc.com The performance of a catalyst is highly dependent on its composition and structure, including the active metal center and the surrounding ligands or support materials. micromeritics.com
While not a catalyst in its own right, the dihydrogenborate moiety can be incorporated into more complex molecules that serve as components of catalytic systems. A notable example involves its integration into Schiff base ligands, which are then used to create transition metal complexes with catalytic activity.
Researchers have synthesized a Schiff base ligand, (Z)-4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxyphenyl dihydrogen borate (B1201080), by reacting a boron derivative of vanillin (B372448) (4-formyl-2-methoxyphenyl dihydrogen borate) with 3-amino-1,2,4-triazole. ajchem-a.comajchem-a.com This this compound-containing ligand was subsequently used to prepare complexes with cobalt (II), nickel (II), and copper (II). ajchem-a.com These organometallic complexes have demonstrated notable efficacy in biochemical transformations, specifically exhibiting antimicrobial and antifungal properties. ajchem-a.comajchem-a.com The study revealed that the copper complex, in particular, was more effective than the ligand alone or the other metal complexes. ajchem-a.com Such research underscores the potential for designing sophisticated catalysts for specific chemical transformations by incorporating functional groups like this compound into ligand scaffolds. rsc.orgmdpi.com
| Metal Ion | Ligand | Demonstrated Application | Reference |
|---|---|---|---|
| Co(II) | (Z)-4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxyphenyl dihydrogen borate | Antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans; In vitro anticancer agent against human thyroid carcinoma. | ajchem-a.com, ajchem-a.com |
| Ni(II) | |||
| Cu(II) |
In catalysis, ligands and support materials play crucial roles. Ligands solubilize and modify the electronic properties and reactivity of a metal catalyst in homogeneous catalysis. cmu.edursc.org Support materials, typically solids with high surface area like silica (B1680970) or alumina, anchor the catalyst in heterogeneous catalysis, enhancing stability and facilitating recovery. wikipedia.orgevonik.com
The this compound-derived Schiff base discussed previously serves as a prime example of a ligand. ajchem-a.comajchem-a.com In this capacity, the tridentate ligand coordinates with the metal ion, creating a stable complex and modulating its catalytic activity. mdpi.com The presence of the this compound group is an integral part of the ligand's structure, which in turn dictates the geometric and electronic environment of the metal center. cmu.edu The development of such ligands is critical for advancing various fields, including asymmetric catalysis and the activation of small molecules. rsc.orgwikipedia.org
Contributions to Ionic Liquid Design and Functionality
Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. nih.gov They are composed entirely of ions—typically a large, asymmetric organic cation and an organic or inorganic anion. ua.pt Their unique properties, such as negligible vapor pressure, high thermal stability, and high ionic conductivity, make them attractive as "green" solvents and electrolytes in various applications. nih.govtcichemicals.com
The properties of an ionic liquid can be finely tuned by modifying the structure of its constituent cation and anion. nih.govnovapublishers.com The this compound anion has been successfully utilized as the anionic component in the synthesis of novel protic ionic liquids (PILs). trdizin.gov.tr Protic ionic liquids are formed by the proton transfer from a Brønsted acid to a Brønsted base.
A specific example is the synthesis of tris(2-hydroxyethyl)ammonium this compound. trdizin.gov.tr This compound is a protic ionic liquid where the tris(2-hydroxyethyl)ammonium ion serves as the cation and this compound serves as the anion. The selection of this compound as the anion is a deliberate design choice aimed at imparting specific properties to the resulting ionic liquid. google.com
| Cation | Anion | Ionic Liquid Type | Reference |
|---|---|---|---|
| Tris(2-hydroxyethyl)ammonium | This compound (H₂BO₃⁻) | Protic Ionic Liquid (PIL) | , trdizin.gov.tr |
The choice of anion is a critical factor that influences the physicochemical properties of an ionic liquid, including its viscosity, density, polarity, thermal stability, and miscibility with other solvents. novapublishers.comrsc.orgrsc.org The this compound anion, being relatively small and capable of hydrogen bonding through its hydroxyl groups, can be expected to significantly affect these properties.
The presence of hydroxyl groups on the this compound anion can increase the hydrogen-bonding network within the ionic liquid, which typically leads to higher viscosity and influences its polarity. nih.gov Furthermore, the ability to form hydrogen bonds impacts the solvation capabilities of the ionic liquid, making it a potentially suitable medium for dissolving polar substrates, including biopolymers. ua.pt The thermal stability of ionic liquids is also dependent on the nature of the anion. researchgate.net While this compound itself decomposes at lower temperatures compared to some other common anions, its incorporation into protic ionic liquids creates materials with unique characteristics suitable for specialized applications, such as in certain electrochemical systems or as specific-purpose solvents.
Applications in Materials Synthesis and Engineering
The synthesis of new materials with tailored properties is a cornerstone of materials science. northwestern.edumdpi.com this compound has been employed as a building block in the synthesis of novel inorganic crystalline materials.
A significant example is the hydrothermal synthesis of layered rare-earth dihydrogen borate monohydrogen phosphates with the general formula K₃Ln[OB(OH)₂]₂[HOPO₃]₂ (where Ln = Yb, Lu). osti.gov In this synthesis, the this compound anion, [OB(OH)₂]⁻ (an alternate representation of H₂BO₃⁻), is incorporated directly into the crystal lattice. The resulting materials possess a unique two-dimensional layered structure where the magnetic rare-earth ions are arranged. osti.gov The successful synthesis of these single-crystal materials opens pathways to new functional materials with potentially interesting magnetic or optical properties, driven by the specific arrangement of the constituent ions, including this compound. osti.gov This demonstrates the role of this compound as a structural component in the rational design and engineering of advanced solid-state materials.
| Compound Formula | Material Type | Key Feature | Reference |
|---|---|---|---|
| K₃Ln[OB(OH)₂]₂[HOPO₃]₂ (Ln = Yb, Lu) | Layered Rare-Earth Borate Phosphate | Two-dimensional arrangement of magnetic rare-earth ions within a crystalline structure containing this compound. | osti.gov |
Incorporation into Layered and Framework Materials
Layered and framework materials, such as Metal-Organic Frameworks (MOFs), are a class of porous crystalline materials created from the self-assembly of metal ions or clusters with organic ligands. mdpi.com These materials are distinguished by their exceptionally high specific surface areas, tunable pore sizes, and high porosity, which make them suitable for applications in gas storage, separation, and adsorption. mdpi.comuib.no The structure of these materials can be precisely engineered by selecting different metal nodes and organic linkers, allowing for control over the pore shape, size, and chemical environment. nih.gov
The architecture of these materials can be designed as either three-dimensional (3D) frameworks or as two-dimensional (2D) layered structures. nih.govrsc.org In 2D MOFs, layers can be held together by weaker forces, which allows for flexibility and potential movement between the layers. nih.gov This flexibility can be harnessed to control porosity and create specific interlayer spaces for guest molecules. nih.gov The incorporation of ions and molecules into these frameworks is governed by the electrostatic potential and chemical functionalities within the pores and interlayer spaces. nih.gov For example, the introduction of specific functional groups on the organic linkers or the modification of the metal nodes can create targeted binding sites. mdpi.comrsc.org This principle allows for the deliberate design of frameworks that can capture and store specific ions, including anions like this compound, by creating an environment with favorable electrostatic interactions. The ability to functionalize the internal surfaces of these materials is key to their application in selective adsorption and storage. uib.no
Role in Surface Chemistry and Doping Phenomena in Functional Materials
Surface chemistry investigates the chemical processes that happen at the interface between two phases, such as solid-gas or solid-liquid. ebsco.com It is a critical field for developing functional materials, as surface interactions govern properties relevant to catalysis, adsorption, and lubrication. ebsco.comresearchgate.net A key technique in modifying the properties of functional materials is doping, which is the intentional introduction of impurities into a material to alter its electrical, optical, or structural characteristics. wikipedia.org
Boron is a common dopant, particularly in semiconductor materials like silicon and germanium. researchgate.net The process of boron doping typically aims to introduce boron atoms into the crystal lattice of the host material. researchgate.net This changes the electronic band structure, creating an excess of "holes" and resulting in a p-type semiconductor with increased electrical conductivity. wikipedia.org The concentration of the dopant is a critical parameter; low or light doping involves adding a very small number of dopant atoms, while high or heavy doping can make the semiconductor act more like a conductor. wikipedia.org
The introduction of boron as a dopant fundamentally alters the surface chemistry and electronic properties of the material. The functional properties of materials are derived from atomic-level characteristics, which can be modified through the introduction of these atomic impurities. ucl.ac.uk This modification can be achieved through various methods, including high-temperature solid-state diffusion and ion implantation. researchgate.netucl.ac.uk The resulting changes to the material's surface can enhance its performance in a wide range of applications, from electronics to renewable energy devices. ucl.ac.uk Understanding the interplay between the dopant and the host material's surface is essential for optimizing the functionality of these advanced materials. nih.gov
Industrial Chemical Processes and Environmental Applications (Non-Toxicological)
Boron Removal and Speciation in Water Treatment Processes
The removal of boron from water is a significant challenge in industrial and municipal water treatment, largely due to the chemistry of boron in aqueous solutions. nih.gov Boron typically exists in water as boric acid (B(OH)₃), a neutral molecule, or as the borate ion (B(OH)₄⁻), which is the aqueous form of this compound. readthedocs.iocondorchem.com The equilibrium between these two species is highly dependent on the pH of the water. condorchem.com At a neutral or acidic pH, the dominant species is the uncharged boric acid. nih.gov As the pH increases to above 9.2 (the pKa of boric acid), the equilibrium shifts, and the charged borate ion becomes the predominant species. readthedocs.iocondorchem.com
This pH-dependent speciation is critical for the effectiveness of many boron removal technologies, particularly membrane processes like reverse osmosis (RO). nih.govcondorchem.com RO membranes are significantly more effective at rejecting charged ions than neutral molecules. condorchem.com Consequently, boron removal rates using RO are low (around 50%) at neutral pH but can be increased substantially by raising the pH to alkaline conditions (typically above 9.5) to convert boric acid to the borate ion. nih.govreadthedocs.io This is often achieved in a two-stage RO process where the pH is adjusted before the second stage to maximize borate ion rejection. readthedocs.io
Other methods for boron removal include ion exchange, coagulation, and precipitation. researchgate.netdeswater.com Chemical precipitation, for instance, can involve the addition of Ca(OH)₂ at a high pH, which facilitates the removal of boron as calcium borate precipitates. deswater.com
| Treatment Process | Target Boron Species | Key Operating Principle | Typical Removal Efficiency |
|---|---|---|---|
| Reverse Osmosis (RO) | Borate Ion (B(OH)₄⁻) | Membrane rejection of charged ions. Requires pH > 9.2 for effective removal. readthedocs.iocondorchem.com | ~90% or higher at optimal pH; ~50% at neutral pH. nih.govcondorchem.com |
| Ion Exchange | Borate Ion (B(OH)₄⁻) | Use of boron-selective resins to adsorb borate ions from the water. condorchem.com | Can be high, but effectiveness depends on resin type and water chemistry. condorchem.com |
| Chemical Precipitation | Borate Ion (B(OH)₄⁻) | Addition of chemicals (e.g., Ca(OH)₂) at high pH to form insoluble borate salts. deswater.com | Up to 95% under optimized conditions of pH and coagulant dose. deswater.com |
| Electrodialysis (ED) | Borate Ion (B(OH)₄⁻) | Uses ion exchange membranes and an electric field to separate ions. nih.gov | Reported removal of 88.8% under optimal conditions. nih.gov |
Lubricating Compositions and Additives
Boron-containing compounds are utilized as additives in lubricating oils and greases to enhance their performance. tri-iso.comlubentum.se These additives serve multiple functions, including as antiwear agents, antioxidants, and friction modifiers. itenas.ac.id The introduction of boron into lubricant formulations can be achieved through various chemical forms, such as borate esters and overbased detergents containing boron. itenas.ac.idgoogleapis.com
One specific class of these additives includes alkyl dihydrogen borates. googleapis.com These compounds can be incorporated into lubricating compositions to improve performance. Boron-containing additives work by forming a protective tribofilm on metal surfaces under conditions of friction and load. googleapis.com This film reduces direct metal-to-metal contact, thereby minimizing wear. itenas.ac.id
Furthermore, certain boron-containing additives exhibit antioxidant properties, which help to prevent the oxidative degradation of the lubricant, thus extending its service life and maintaining its viscosity. itenas.ac.id They can also act as corrosion inhibitors, particularly for copper-containing components. itenas.ac.id The effectiveness of these additives can be influenced by their synergy with other components in the lubricant formulation, such as sulfur- or phosphorus-containing compounds. itenas.ac.id
| Boron Additive Type | Primary Function(s) | Mechanism / Notes |
|---|---|---|
| Alkyl Dihydrogen Borates | Antiwear, Friction Modification | Mentioned as a component in borated detergent lubricating compositions. googleapis.com |
| Borate Esters | Antiwear, Antioxidant, Friction Modifier | Improve oxidation stability and antiwear properties, can be combined with other additives. itenas.ac.id |
| Borated Overbased Sulfonates | Corrosion Inhibition, Extreme Pressure (EP) | Improves performance in functional fluids like gear oils. itenas.ac.id |
| Alkaline Earth Metal Borates | Corrosion Inhibition | Used as microparticles in lubricant formulations. itenas.ac.id |
Analytical Methodologies for Dihydrogenborate Detection and Quantification in Research Contexts
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric methods are among the most common and accessible techniques for quantifying boron, including species like dihydrogenborate. nih.govjuniperpublishers.com These assays are based on the reaction of borate (B1201080) with a specific chromogenic reagent to produce a colored complex. carleton.ca The intensity of the resulting color, which is directly proportional to the boron concentration, is measured using a spectrophotometer at a specific wavelength. juniperpublishers.comscribd.com
Two of the most well-established reagents for the colorimetric determination of boron are curcumin (B1669340) and azomethine-H. nih.gov
Curcumin-Based Assays: The curcumin method is noted for its efficiency in boron analysis. nih.gov In this assay, boron reacts with curcumin in an acidic environment to form a reddish-colored complex called rosocyanine. The absorbance of this complex is typically measured around 550 nm. nih.gov A modified and miniaturized version of the curcumin protocol has been developed that can determine as little as 0.2 nanomoles of boron in a sample volume of 300 μL. nih.gov Studies have shown that results obtained using the curcumin method are often indistinguishable from those acquired via more sophisticated techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). nih.gov
Azomethine-H-Based Assays: The azomethine-H method involves the complexation of borate with azomethine-H to form a yellow-colored compound, which is measured spectrophotometrically at approximately 420 nm. tribioscience.comsigmaaldrich.com This assay is simple, sensitive, and can be adapted for high-throughput screening in 96-well or 384-well plates. tribioscience.comtribioscience.com It offers a linear detection range for boron, typically between 0.1 and 20 µg/mL. tribioscience.com
While colorimetric methods are simple and cost-effective, they can be less suitable for processing a very large number of samples compared to automated instrumental methods. frim.gov.my
Table 1: Comparison of Common Colorimetric Assays for Boron
| Feature | Curcumin Assay | Azomethine-H Assay |
| Principle | Reaction with curcumin to form a reddish rosocyanine complex. nih.gov | Complexation with azomethine-H to form a yellow-colored compound. tribioscience.comsigmaaldrich.com |
| Wavelength (λmax) | ~550 nm nih.gov | ~420 nm tribioscience.comsigmaaldrich.com |
| Detection Range | Capable of detecting down to 0.2 nmole. nih.gov | 0.05 - 10 µg/mL sigmaaldrich.com or 0.1 - 20 µg/mL tribioscience.com |
| Key Advantages | High efficiency and sensitivity comparable to ICP-MS. nih.gov | Simple, rapid (less than 10 minutes), and adaptable to high-throughput screening. tribioscience.com |
Chromatographic Separation Techniques (e.g., Ion Chromatography)
Chromatographic techniques, particularly ion chromatography (IC), are powerful tools for the separation, identification, and quantification of ionic species, including borate, in complex matrices. innovatechlabs.comcarleton.edu IC separates ions based on their interaction with an ion-exchange resin packed in a column. innovatechlabs.com After separation, the concentration of the ions is measured, typically by a conductivity detector. innovatechlabs.com
For borate analysis, specific IC methods have been developed:
Ion-Exclusion Chromatography: This technique is particularly effective for determining trace levels of borate in high-purity water. pragolab.cz It utilizes columns like the Dionex IonPac ICE-Borate, which are specifically designed for this purpose. The method can be combined with a preconcentration step using a concentrator column (e.g., Dionex IonPac TBC-1) to achieve low to sub-µg/L detection limits. pragolab.cz
Anion-Exchange Chromatography: Standard anion-exchange columns can also be used. For instance, the Dionex IonPac AS14 column, with a borate-based eluent, can effectively resolve weakly retained anions in water samples. thermofisher.com To improve eluent purity and chromatographic performance, the tetraborate (B1243019) eluent can be generated online by mixing a boric acid solution with electrolytically produced potassium hydroxide (B78521). thermofisher.com
IC methods offer high accuracy and reproducibility and are suitable for analyzing a wide range of sample types, from power plant waters to cosmetics. thermofisher.comgoogle.com
Table 2: Overview of Ion Chromatography Methods for Borate Quantification
| Method Type | Column(s) | Eluent/Reagents | Detection | Application |
| Ion-Exclusion with Preconcentration | Dionex IonPac TBC-1 (Concentrator), Dionex IonPac ICE-Borate (Analytical) pragolab.cz | Eluent: MSA/Mannitol; Regenerant: TBAOH/Mannitol pragolab.cz | Suppressed Conductivity pragolab.cz | Trace borate in high-purity waters. pragolab.cz |
| Anion-Exchange Chromatography | Dionex IonPac AS14 thermofisher.com | Online-generated Potassium Tetraborate (from Boric Acid and KOH) thermofisher.com | Conductivity thermofisher.com | Trace anions in borated waters. thermofisher.com |
| Exclusion Chromatography | Exclusion chromatographic column with selectivity for boric acid google.com | Boric acid standard series google.com | Ion Chromatography Detector google.com | Total boric acid and borate in cosmetics. google.com |
Electrochemical Detection Methods
Electrochemical methods offer high sensitivity and are based on measuring changes in electrical properties (e.g., current or potential) resulting from a chemical reaction involving the analyte. For borate and related compounds, several electrochemical approaches have been investigated.
Voltammetric Methods: Techniques such as cyclic voltammetry (CV), linear scan voltammetry (LSV), and square wave voltammetry (SWV) can be used for the quantitative determination of borohydride (B1222165) (BH₄⁻) through its electro-oxidation to metaborate (B1245444) (BO₂⁻). mdpi.com These methods can achieve high sensitivity with detection limits as low as 1 ppm. mdpi.com The electrochemical behavior, including the number of electrons transferred, is highly dependent on the electrode material (e.g., gold, platinum) and the alkalinity of the solution. mdpi.com
Modified Electrode Sensors: The performance of electrochemical sensors can be enhanced by modifying the electrode surface. For example, a glassy carbon electrode modified with dysprosium borate (DyBO₃) has been shown to have excellent electrocatalytic performance. mdpi.comnih.gov Using differential pulse voltammetry (DPV), such a sensor demonstrated a linear detection range for pyridoxine (B80251) (which interacts with the borate material) from 1 to 100 μM, with a low detection limit of 0.051 μM. mdpi.comnih.gov
Molecularly Imprinted Sensors: Advanced sensors can be created using molecularly imprinted polymers (MIPs). A covalent molecularly imprinted electrochemical sensor was developed for hygromycin B detection, utilizing the pH-sensitive and reversible formation of borate ester bonds to control the adsorption and elution of the target molecule. a-z.lu
These methods highlight the versatility of electrochemistry in creating tailored sensors for specific applications involving borate chemistry. researchgate.net
Table 3: Selected Electrochemical Methods for Borate-Related Analysis
| Method | Electrode System | Principle | Limit of Detection (LOD) | Reference |
| Voltammetry (CV, LSV, SWV) | Gold, Platinum, Palladium, or Nickel electrode mdpi.com | Electro-oxidation of borohydride (BH₄⁻) to metaborate (BO₂⁻). mdpi.com | 1 ppm mdpi.com | mdpi.com |
| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode modified with Dysprosium Borate (DyBO₃) mdpi.comnih.gov | Electrocatalytic oxidation of a target molecule (pyridoxine) interacting with the borate surface. mdpi.comnih.gov | 0.051 μM mdpi.comnih.gov | mdpi.comnih.gov |
| Molecularly Imprinted Sensor | Gold Electrode modified with Cu-MOF, Ti₃C₂Tₓ, and a MIP a-z.lu | Controlled elution/adsorption of template molecules via reversible borate ester bonds. a-z.lu | 1.92 x 10⁻⁹ M (for hygromycin B) a-z.lu | a-z.lu |
Titrimetric Methods for Boron Content and Purity Assessment
Titrimetry is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For boron, which exists as the very weak boric acid (pKa = 9.24) in aqueous solution, direct titration is difficult. metrohm.com To overcome this, a complexing agent is added.
The standard procedure involves the addition of a polyalcohol, such as mannitol, to the boric acid solution. metrohm.comresearchgate.net Mannitol reacts with boric acid to form a much stronger monobasic acid complex (a mannitol-borate ester). This complex can then be accurately titrated with a standard solution of a strong base, like sodium hydroxide (NaOH) or potassium hydroxide (KOH). metrohm.comresearchgate.net
The endpoint of the titration can be determined using a colorimetric indicator like phenolphthalein (B1677637) or, more accurately, by using a potentiometric method. frim.gov.myacs.org In a potentiometric titration, a pH electrode is used to monitor the change in pH as the titrant is added, and the equivalence point is determined from the resulting titration curve. metrohm.comiaea.org This method is suitable for routine analysis in applications such as determining boron concentrations in the primary coolant of pressurized water reactors (PWR). iaea.org
While reliable, titrimetric methods are generally more time-consuming and less suitable for determining very low concentrations of boron compared to instrumental methods like IC or ICP. frim.gov.my
Table 4: Principles of Titrimetric Boron Analysis
| Step | Description | Purpose |
| 1. Sample Preparation | The sample containing borate/boric acid is dissolved in pure water. researchgate.net | To create a solution for analysis. |
| 2. pH Adjustment | The initial pH of the solution is adjusted to a specific value (e.g., 7.6). researchgate.net | To set a baseline for the titration endpoint. |
| 3. Complexation | A polyalcohol, most commonly D-Mannitol, is added to the solution. metrohm.comresearchgate.net | To react with the weak boric acid, forming a stronger acid complex that can be accurately titrated. metrohm.com |
| 4. Titration | The solution is titrated with a standardized strong base (e.g., c(NaOH) = 0.1 mol/L) back to the initial pH. metrohm.comresearchgate.net | To neutralize the mannitol-borate acid complex. The volume of titrant used is proportional to the amount of boron. |
| 5. Endpoint Detection | The endpoint is identified either potentiometrically with a pH electrode or with a visual indicator. metrohm.comacs.orgiaea.org | To accurately determine the point of complete neutralization. |
Emerging Research Directions and Future Challenges in Dihydrogenborate Chemistry
Exploration of Novel Synthetic Pathways and Mechanistic Insights
The development of efficient and controlled synthetic routes is paramount for advancing dihydrogenborate chemistry. Traditional methods are being supplemented and, in some cases, replaced by innovative techniques that offer greater precision and access to novel molecular architectures.
Recent research has focused on unconventional synthesis conditions. For instance, solvothermal synthesis, which employs reactors at elevated temperatures and pressures (e.g., 200°C, 15 MPa), is being explored for the synthesis of borates. While initial studies have shown promise, achieving high yields and ensuring scalability for industrial applications remain significant hurdles. Another area of investigation is the controlled hydrolysis of precursors like boron trihalides. This method's optimization hinges on careful temperature control (0–25°C) to minimize side-product formation, with catalysts such as trace ammonia (B1221849) (NH₃) being used to accelerate reaction rates by up to 40%.
A significant breakthrough has been the use of this compound derivatives as building blocks for more complex molecules. In one notable example, 4-formyl-2-methoxyphenyl (B587787) dihydrogen borate (B1201080) was used as a starting material to synthesize a new Schiff base ligand, [(Z)-4-(((1H-1,2,4-triazol-3-yl)imino)methyl)-2-methoxyphenyl dihydrogen borate]. ajchem-a.com This reaction, carried out in a 1:1 molar ratio with 3-amino-1,2,4-triazole, demonstrates the utility of this compound moieties in constructing elaborate organic structures. ajchem-a.com
Development of Advanced Computational Models for Complex this compound Systems
Computational modeling has become an indispensable tool for understanding and predicting the behavior of chemical systems. nih.gov For this compound, these models provide critical insights into its structure, reactivity, and interactions at a molecular level, guiding experimental efforts and accelerating the discovery process. mghpcc.org
Advanced computational methods are being employed to tackle key challenges in this compound chemistry. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are used to investigate reaction mechanisms and energy landscapes with high accuracy. mghpcc.org These techniques allow for the detailed study of phenomena such as enzyme catalysis involving borate species. mghpcc.org Molecular dynamics simulations complement these studies by providing a dynamic picture of molecular motion, conformational changes, and energy transfer within this compound-containing systems. mghpcc.org
The application of these models extends to the simulation of complex material properties. For example, computational fluid dynamics (CFD) can be adapted to model the behavior of this compound in solution, including evaporation and heat transfer phenomena. ugent.be In the realm of materials science, AI and machine learning are being integrated into computational frameworks to predict the properties of new materials, creating virtual simulations based on existing knowledge. researchgate.net These data-centric approaches are central to the emerging field of materials informatics, which aims to accelerate materials discovery and design. dinus.ac.id The development of specialized databases, such as those cataloging protein solubility, further aids in designing and implementing viable synthetic pathways in host organisms like E. coli. nih.gov
Discovery of New this compound-Containing Materials with Tailored Functionalities
A primary driver of research in this field is the synthesis of new materials where the this compound anion or its derivatives impart specific, desirable properties. These efforts have led to the creation of functional materials with applications spanning from polymer science to electronics and biomedicine.
One of the most promising areas is in the modification of polymers. Researchers have successfully incorporated N,N′-bis(2-hydroxypropyl)oxamide bis(this compound) into the structure of rigid polyurethane foams. researchgate.net This modification results in materials with significantly improved properties, including reduced flammability, lower water absorption, and excellent heat-insulating capabilities, without compromising their mechanical strength or thermal stability. researchgate.net
| Property | Improvement Noted |
|---|---|
| Flammability | Decreased |
| Water Uptake | Low |
| Heat-Insulating Properties | Very Good |
| Dimensional Stability | Good |
| Mechanical Properties | Not Worsened |
| Thermal Stability | Not Worsened |
In the field of electronics, charge transfer materials based on ethyl this compound and ethyl silicate (B1173343) have been developed. researchgate.net These materials exhibit semiconductor properties, with bulk electrical conductivity in the range of 10⁻⁴ S cm⁻¹ at room temperature. researchgate.net The conductivity can be further enhanced to 10⁻³ S cm⁻¹ by incorporating hexakis dimethylsulphoxide-iron(III) perchlorate, highlighting their potential for use in electronic components. researchgate.net
| Material Composition | Conductivity (S cm⁻¹) at Room Temp. |
|---|---|
| Ethyl silicate dimethylsulphoxide with ethyl this compound dimethylsulphoxide (1:1 molar ratio) | ~10⁻⁴ |
| Above material with added hexakis dimethylsulphoxide-iron(III) perchlorate | ~10⁻³ |
Furthermore, transition metal complexes derived from this compound-based Schiff base ligands have shown significant biological activity. ajchem-a.com Complexes with Co(II), Ni(II), and Cu(II) have demonstrated effectiveness as antimicrobial agents against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, as well as fungi (Candida albicans). ajchem-a.com Notably, the copper complex was found to be a more effective in vitro anti-cancer agent against human thyroid carcinoma than the ligand alone. ajchem-a.com
Addressing Fundamental Questions in this compound Reactivity and Stability
Despite its growing applications, fundamental questions regarding the reactivity and stability of the this compound anion (H₂BO₃⁻) persist. The anion itself is considered elusive, and its stability is highly dependent on its chemical environment. acs.org
A key challenge is the inherent instability of the free anion. Research has shown that it can be stabilized within a hydrogen-bonded host lattice, such as that provided by urea. acs.org Understanding these stabilizing interactions is crucial for designing new, robust this compound-containing materials.
The stability of this compound in aqueous solutions is another critical area of study. Its conjugate acid, boric acid (H₃BO₃), is a weak Lewis acid, and the equilibrium between the two species is central to its chemistry. nih.govatamanchemicals.com Kinetic studies using UV-Vis spectroscopy are employed to monitor degradation rates under varying conditions of pH and ionic strength. Spectroscopic techniques like Infrared (IR) and Raman spectroscopy are vital for identifying the characteristic B-O stretching and O-H vibrations, providing insight into the anion's bonding and structure. The Henderson-Hasselbalch equation is a practical tool used to calculate the precise ratios of boric acid and this compound needed to create buffer solutions at a specific pH, a process that relies on the predictable stability of the acid-base pair. brainly.com
The reactivity of related borate species also provides clues. Upon heating, boric acid can form the tetrahydroxyborate ion, which can act as a Lewis acid catalyst in reactions like the dehydrogenation of ammonia borane (B79455). researchgate.net Investigating these transformations helps to build a more complete picture of the potential reactive pathways available to this compound and related compounds.
Interdisciplinary Research Synergies with Materials Science and Theoretical Physics
The complexity of this compound chemistry necessitates a highly interdisciplinary approach, with synergies between chemistry, materials science, and theoretical physics proving particularly fruitful. northeastern.eduuibk.ac.at The development of functional materials is a prime example of this collaboration, where the synthesis of a new compound (chemistry) is guided by the desired physical properties (materials science) and predictive modeling (theoretical physics and computer science). ung.si
Doctoral programs and research centers are increasingly structured around this interdisciplinary model, combining expertise in physics, chemistry, and engineering to tackle challenges in areas like energy and environmental technologies. ung.si Such collaborations foster a holistic approach, from the fundamental design and synthesis of materials to their characterization and scaling for industrial applications. ung.si
The intersection of materials science and data science is creating new paradigms for research. dinus.ac.id By applying artificial intelligence and machine learning algorithms to vast datasets of material properties, researchers can accelerate the discovery of new materials with tailored functionalities. researchgate.netdinus.ac.id Theoretical physics provides the fundamental principles that underpin computational models, enabling the simulation of material behavior at the quantum level. mghpcc.org This synergy allows for a "materials by design" approach, where the properties of a this compound-containing material can be predicted before it is ever synthesized in a lab, saving time and resources. This integration of disciplines is essential for addressing the complex challenges and unlocking the full potential of this compound chemistry. northeastern.edu
Q & A
Basic Research Questions
Q. What are the established synthesis routes for dihydrogenborate, and how do reaction parameters (e.g., temperature, solvent) influence yield and purity?
- Methodological Answer: Common synthesis methods include acid-base reactions between boric acid and hydrogen donors under controlled conditions. To optimize yield, systematically vary parameters like molar ratios (e.g., H₃BO₃ to H₂O₂), solvent polarity (aqueous vs. organic), and reaction temperature (25–80°C). Characterize products via titration for boron content and XRD for crystallinity . Purity can be assessed using TGA to detect residual solvents or byproducts .
Q. How is the crystal structure of this compound resolved using X-ray diffraction, and what challenges arise during refinement?
- Methodological Answer: Single-crystal XRD requires high-purity samples mounted on a diffractometer. Challenges include resolving light atoms (H, B) due to low electron density. Use high-resolution detectors and refine data with software like SHELXL, incorporating restraints for B-O bond lengths. Compare experimental bond angles (e.g., B-O-H) with DFT-optimized geometries to validate structural models .
Q. Which spectroscopic techniques (e.g., IR, Raman) are most effective for identifying functional groups in this compound?
- Methodological Answer: IR spectroscopy identifies B-O stretching (1200–1400 cm⁻¹) and O-H vibrations (2500–3600 cm⁻¹). Raman complements IR by detecting symmetric B-O-B modes (500–800 cm⁻¹). For quantitative analysis, use peak deconvolution software and compare with reference spectra from analogous borates .
Advanced Research Questions
Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?
- Methodological Answer: Conduct kinetic studies using UV-Vis spectroscopy to monitor degradation rates under varying pH (2–12) and ionic strengths. Apply the Eyring equation to calculate activation energies. For pH-dependent stability, correlate hydrolysis products (e.g., B(OH)₃) with potentiometric titrations and LC-MS .
Q. What computational approaches (e.g., DFT, MD) predict the electronic properties of this compound, and how do they align with experimental data?
- Methodological Answer: Use DFT (B3LYP/6-311+G*) to calculate HOMO-LUMO gaps and electrostatic potential maps. Validate against experimental UV-Vis absorption edges and XPS binding energies. Discrepancies >0.5 eV may indicate inadequate basis sets or solvent effects not modeled .
Q. How can researchers reconcile contradictions in reported thermodynamic data (e.g., ΔH formation) for this compound?
- Methodological Answer: Perform meta-analysis of literature data, identifying outliers through Grubbs’ test. Re-measure key properties (e.g., solubility via gravimetry) under standardized conditions (25°C, 1 atm). Use error propagation models to quantify uncertainties and publish datasets with raw instrumentation outputs (e.g., DSC thermograms) .
Q. What experimental designs optimize this compound synthesis for high-purity applications (e.g., catalysis)?
- Methodological Answer: Employ factorial design (e.g., 2³ matrix) to test variables: precursor stoichiometry (1:1–1:3), catalyst type (e.g., HCl vs. H₂SO₄), and aging time (12–72 hrs). Use ANOVA to identify significant factors. For purity, integrate ICP-MS to trace metal impurities and BET analysis for surface area .
Data Analysis and Reporting Guidelines
-
Table 1 : Key Parameters for Reporting this compound Synthesis
Parameter Recommended Method Example Values Yield Gravimetric analysis 65–85% Purity TGA (residual mass) >98% Crystal System XRD (space group) Monoclinic, P2₁/c Solubility Gravimetry in H₂O/EtOH 12.5 g/100 mL (H₂O) -
Table 2 : Common Pitfalls in this compound Studies
Issue Mitigation Strategy Reference Overlapping XRD peaks Use Rietveld refinement with high-resolution data Hydrolysis in solution Conduct experiments under inert atmosphere
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
